Introduction: Unveiling a Privileged Scaffold in Chemical Synthesis
Introduction: Unveiling a Privileged Scaffold in Chemical Synthesis
An In-Depth Technical Guide to 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine: Synthesis, Reactivity, and Applications
4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine is a heterocyclic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its structure is characterized by a pyrimidine core, which is strategically functionalized with a reactive chlorine atom, an electron-withdrawing nitro group, and a morpholine moiety. The morpholine ring, in particular, is considered a "privileged pharmacophore" in drug discovery.[1] This is due to its ability to improve physicochemical properties such as solubility and metabolic stability, and to form key interactions with biological targets, making it a common feature in many approved drugs and clinical candidates.[1][2][3] This guide provides a detailed examination of the properties, synthesis, reactivity, and applications of this versatile building block, offering field-proven insights for researchers and drug development professionals.
Physicochemical and Structural Properties
The unique arrangement of functional groups in 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine dictates its chemical behavior and utility as a synthetic intermediate. A summary of its core properties is presented below.
| Property | Value | Source |
| CAS Number | 54660-14-9 | [4] |
| Molecular Formula | C₈H₉ClN₄O₃ | [4] |
| Molecular Weight | 244.64 g/mol | [4] |
| IUPAC Name | 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine | |
| Appearance | Typically a solid (e.g., white crystals) | [5] |
| Purity | >95% (Typically available) | |
| Storage | Keep in a dark place, sealed in a dry, cool environment | [4] |
Synthesis and Mechanistic Rationale
The most common and efficient synthesis of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine involves a nucleophilic aromatic substitution (SNAr) reaction. This process leverages the high reactivity of a di-substituted pyrimidine precursor.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
This protocol describes a representative synthesis starting from 4,6-dichloro-5-nitropyrimidine and morpholine.
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Reaction Setup: To a solution of 4,6-dichloro-5-nitropyrimidine (1.0 eq) in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a mild base like N,N-diisopropylethylamine (DIPEA) (1.1 eq).
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Nucleophilic Addition: Cool the mixture to 0°C in an ice bath. Slowly add morpholine (1.1 eq) dropwise while stirring.
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Reaction Progression: Allow the reaction to warm to room temperature (approx. 20°C) and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).
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Workup: Once the starting material is consumed, evaporate the solvent under reduced pressure. Take up the resulting residue in water and extract with an organic solvent like ethyl acetate (2x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography on silica gel to yield the final product.
Causality and Experimental Choices
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Choice of Precursor: 4,6-dichloro-5-nitropyrimidine is an excellent electrophile. The two chlorine atoms are good leaving groups, and their reactivity is significantly enhanced by the strong electron-withdrawing effect of the adjacent nitro group, which stabilizes the negatively charged Meisenheimer complex intermediate formed during the SNAr reaction.
-
Solvent Selection: Polar aprotic solvents like THF or DMF are ideal as they can dissolve both the polar pyrimidine precursor and the nucleophile without interfering with the reaction mechanism.
-
Role of the Base: The reaction liberates one equivalent of hydrochloric acid (HCl). A non-nucleophilic organic base like DIPEA is added to neutralize this acid, preventing the protonation of the morpholine nucleophile and driving the reaction to completion.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the title compound.
Structural Characterization
Confirmation of the molecular structure is typically achieved through a combination of spectroscopic methods.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two characteristic multiplets in the range of 3.6-3.8 ppm, corresponding to the eight protons of the morpholine ring. A singlet for the lone proton on the pyrimidine ring would also be expected.
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¹³C NMR Spectroscopy: The carbon NMR would display signals for the carbons of the pyrimidine ring and two distinct signals for the carbons of the morpholine ring.
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Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound (244.64 g/mol ). The isotopic pattern of chlorine (¹⁵Cl and ³⁷Cl) would result in a characteristic M+2 peak with an approximate 3:1 ratio.[5]
Reactivity and Synthetic Potential
The true value of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine lies in its potential for further chemical modification, making it a versatile intermediate.
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Nucleophilic Substitution at C6: The remaining chlorine atom at the C6 position is the primary site for further reactivity. It can readily undergo another SNAr reaction with a wide range of nucleophiles, including amines, thiols, and alcohols. This allows for the straightforward introduction of diverse functional groups and the construction of more complex molecular libraries.
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Reduction of the Nitro Group: The nitro group at the C5 position can be chemically reduced to an amino group (-NH₂). This transformation opens up a new set of synthetic possibilities, such as amide bond formation or diazotization reactions, further expanding the synthetic utility of the scaffold.
Potential Reaction Pathways Diagram
Caption: Key reaction pathways for further modification.
Applications in Drug Discovery and Medicinal Chemistry
The morpholine heterocycle is a cornerstone in modern medicinal chemistry. Its incorporation into drug candidates often confers advantageous pharmacokinetic properties.[2][3]
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Scaffold for Kinase Inhibitors: The pyrimidine core is a well-established scaffold for inhibitors of protein kinases, which are critical targets in oncology. The ability to easily modify the 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine core at the C6 position allows for the rapid generation of analogues to probe the structure-activity relationships (SAR) for specific kinase targets.[1]
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Improving Drug-like Properties: The morpholine unit is frequently used to enhance aqueous solubility and tune the lipophilicity of a lead compound. Its basic nitrogen atom can be protonated at physiological pH, which can aid in formulation and bioavailability. Furthermore, the ether oxygen can act as a hydrogen bond acceptor, facilitating interactions with biological receptors.[2]
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Central Nervous System (CNS) Drug Design: The physicochemical properties of the morpholine ring make it particularly valuable for designing drugs that need to cross the blood-brain barrier.[2][3] It provides a favorable balance of lipophilicity and hydrophilicity required for CNS penetration.
Safety, Handling, and Storage
As with all laboratory chemicals, 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine should be handled with appropriate care.
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[6][7][8]
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Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[4]
Conclusion
4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine is more than just a chemical compound; it is a highly valuable and versatile platform for innovation in organic synthesis and drug discovery. Its straightforward synthesis, predictable reactivity, and the embedded privileged morpholine scaffold make it an essential tool for medicinal chemists. The ability to perform selective modifications at two distinct positions on the pyrimidine ring allows for the systematic and efficient exploration of chemical space in the quest for novel therapeutic agents.
References
- 54660-14-9|4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine. BLDpharm.
- Safety D
- Safety Data Sheet: Morpholine. Chemos GmbH&Co.KG.
- Morpholine | 110-91-8. ChemicalBook.
- 4-(6-chloro-4-nitropyridin-2-yl)morpholine Chemical Properties. ChemicalBook.
- 4-(6-Morpholino-2-phenyl-4-pyrimidinyl)morpholine | 58514-95-7. Benchchem.
- Safety D
- Supporting Information. General procedure for the synthesis of pyrimidines.
- Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
- (PDF) Morpholines. Synthesis and Biological Activity.
- 4-(2-CHLORO-6-METHYLPYRIMIDIN-4-YL)MORPHOLINE synthesis. ChemicalBook.
- Safety Data Sheet.
- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
- Occurrence of Morpholine in Central Nervous System Drug Discovery.
- Synthesis and Characterization of Some New Morpholine Derivatives.
- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
Sources
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 54660-14-9|4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine|BLD Pharm [bldpharm.com]
- 5. 4-(2-CHLORO-6-METHYLPYRIMIDIN-4-YL)MORPHOLINE synthesis - chemicalbook [chemicalbook.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. file.bldpharm.com [file.bldpharm.com]
